AVP-13358

Catalog No.
S519872
CAS No.
459805-03-9
M.F
C30H29N5O2
M. Wt
491.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AVP-13358

CAS Number

459805-03-9

Product Name

AVP-13358

IUPAC Name

2-[4-(adamantane-1-carbonylamino)phenyl]-N-pyridin-2-yl-3H-benzimidazole-5-carboxamide

Molecular Formula

C30H29N5O2

Molecular Weight

491.6 g/mol

InChI

InChI=1S/C30H29N5O2/c36-28(35-26-3-1-2-10-31-26)22-6-9-24-25(14-22)34-27(33-24)21-4-7-23(8-5-21)32-29(37)30-15-18-11-19(16-30)13-20(12-18)17-30/h1-10,14,18-20H,11-13,15-17H2,(H,32,37)(H,33,34)(H,31,35,36)

InChI Key

LUPHOOKVGNVAFT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AVP-13358; AVP 13358; AVP13358;

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7

The exact mass of the compound 1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)- is 491.2321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-, commonly referred to as AVP-13358, is a complex organic compound with the molecular formula C30H29N5O2. This compound features a benzimidazole core substituted with a pyridine group and a tricyclic decanoyl moiety. The structural complexity of AVP-13358 suggests potential for diverse biological activities, particularly in pharmacological applications.

Typical of benzimidazole derivatives. These may include:

  • Nucleophilic Substitution: The amide functional group can be targeted for nucleophilic attack, allowing for modifications that enhance biological activity.
  • Hydrolysis: The carboxamide moiety may hydrolyze under acidic or basic conditions, potentially affecting its stability and efficacy.
  • Reduction: The compound can be reduced to modify its pharmacokinetic properties, influencing absorption and metabolism.

AVP-13358 exhibits significant biological activity, particularly as an inhibitor of Immunoglobulin E (IgE) and cytokines. It has shown promise in treating allergic conditions and asthma by modulating immune responses related to these pathways . The compound's ability to interact with specific receptors suggests further potential in therapeutic applications targeting inflammatory diseases.

The synthesis of AVP-13358 typically involves multiple steps:

  • Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
  • Pyridine Substitution: A pyridine ring is introduced through electrophilic substitution reactions.
  • Tricyclic Decanoyl Moiety Addition: This involves coupling reactions that link the tricyclic structure to the benzimidazole framework, often utilizing coupling agents or catalysts.
  • Purification: Final products are purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Studies have demonstrated that AVP-13358 interacts with various biological targets, particularly those involved in immune regulation. Its ability to inhibit IgE-mediated responses indicates its role in modulating allergic reactions . Further interaction studies are necessary to elucidate its complete pharmacological profile and potential side effects.

AVP-13358 shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructural FeaturesBiological Activity
Compound ABenzimidazole core with different substituentsAntihistaminic
Compound BSimilar tricyclic structure but lacks pyridineAnti-inflammatory
Compound CContains a different amide groupAnticancer properties

Uniqueness of AVP-13358

AVP-13358 is unique due to its specific combination of the benzimidazole core, pyridine substitution, and tricyclic decanoyl moiety, which collectively enhance its potency against IgE and cytokine pathways compared to similar compounds. This structural diversity may contribute to its distinct pharmacological profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

491.23212518 Da

Monoisotopic Mass

491.23212518 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3HQE3644QV

Wikipedia

Avp-13358

Dates

Last modified: 02-18-2024
1: Richards ML, Lio SC, Sinha A, Tieu KK, Sircar JC. Novel 2-(substituted phenyl)benzimidazole derivatives with potent activity against IgE, cytokines, and CD23 for the treatment of allergy and asthma. J Med Chem. 2004 Dec 16;47(26):6451-4. PubMed PMID: 15588078.

Explore Compound Types